molecular formula C20H27N3O3 B565886 AB-CHMINACA metabolite M2 CAS No. 1185887-51-7

AB-CHMINACA metabolite M2

Cat. No.: B565886
CAS No.: 1185887-51-7
M. Wt: 357.4 g/mol
InChI Key: FWDOPMKLKXLVEL-KRWDZBQOSA-N
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Description

AB-CHMINACA metabolite M2: is a metabolite of the synthetic cannabinoid AB-CHMINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. AB-CHMINACA is an indazole-based synthetic cannabinoid that has been detected in various biological matrices, including urine . The physiological and toxicological properties of this compound are not well understood, and it is primarily used for forensic and research applications .

Mechanism of Action

Target of Action

AB-CHMINACA metabolite M2 is a metabolite of AB-CHMINACA, an indazole-based synthetic cannabinoid . The primary targets of AB-CHMINACA are the central cannabinoid receptors, CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

AB-CHMINACA has a high affinity for the CB1 receptor, making it a potent agonist . This means that it can bind to these receptors and activate them, mimicking the effects of naturally occurring cannabinoids .

Biochemical Pathways

The biotransformation of AB-CHMINACA primarily occurs at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain .

Pharmacokinetics

This compound can be detected in the urine . The parent compound AB-CHMINACA is known to reach peak blood concentrations in less than 10 minutes when smoked .

Result of Action

The parent compound ab-chminaca is known to produce cannabimimetic effects similar to δ9-tetrahydrocannabinol (thc), the main psychoactive constituent of cannabis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of urine can affect the detection of the metabolite . Furthermore, the use of new techniques, such as high-resolution mass spectrometry, can help monitor new trends in the drug market and avoid the use of previous standards .

Safety and Hazards

The physiological and toxicological properties of AB-CHMINACA metabolite M2 are not known . It is not intended for human or veterinary use .

Future Directions

Further studies on AB-CHMINACA metabolism are needed . These results will guide analytical standard manufacturers to better provide suitable references for further studies on AB-CHMINACA metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M2 involves the reaction of AB-CHMINACA with various biological enzymes. In vitro studies using human liver microsomes or hepatocytes are common methods for producing this metabolite . The reaction conditions typically involve incubation with the parent compound, AB-CHMINACA, in the presence of cofactors necessary for enzymatic activity.

Industrial Production Methods: the synthesis can be scaled up using similar enzymatic processes in bioreactors, ensuring controlled conditions for optimal yield .

Chemical Reactions Analysis

Types of Reactions: AB-CHMINACA metabolite M2 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are facilitated by enzymes such as cytochrome P450 in the liver .

Common Reagents and Conditions:

    Oxidation: Typically involves cytochrome P450 enzymes and oxygen.

    Reduction: May involve reductase enzymes and cofactors like NADPH.

    Hydrolysis: Often facilitated by esterases in biological systems.

Major Products Formed: The primary product formed from these reactions is this compound itself, which is a result of the metabolic transformation of AB-CHMINACA .

Comparison with Similar Compounds

Uniqueness: AB-CHMINACA metabolite M2 is unique due to its specific metabolic origin from AB-CHMINACA. Its detection in biological samples is crucial for forensic investigations, distinguishing it from other synthetic cannabinoids .

Properties

IUPAC Name

(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDOPMKLKXLVEL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188337
Record name N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185887-51-7
Record name N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185887-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((1-(Cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((1-(CYCLOHEXYLMETHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57LGFISXI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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